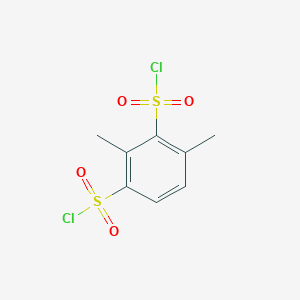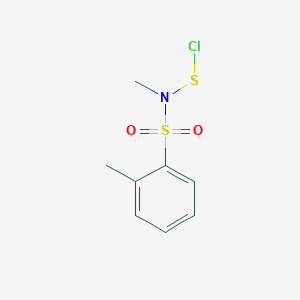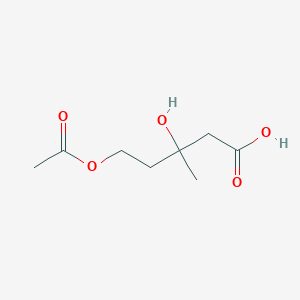
m-Xyloldisulfochlorid
Overview
Description
M-Xyloldisulfochlorid is a useful research compound. Its molecular formula is C8H8Cl2O4S2 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality m-Xyloldisulfochlorid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Xyloldisulfochlorid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coenzyme M analogues and their activity in the methyl coenzyme M reductase system
Gunsalus, Romesser, and Wolfe (1978) explored the synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues and investigated their substrates for methyl-coenzyme M reductase. This study could provide indirect insights into the chemical behavior and potential applications of m-Xyloldisulfochlorid in enzymatic systems (Gunsalus, Romesser, & Wolfe, 1978).
Atmospheric monitoring of organochlorine pesticides
Baek, Choi, and Chang (2011) conducted a three-year atmospheric monitoring study of organochlorine pesticides and polychlorinated biphenyls in polar regions and the South Pacific. This research could be relevant for understanding the environmental impact and detection methods for compounds like m-Xyloldisulfochlorid (Baek, Choi, & Chang, 2011).
Degradation of m-xylene using ultrasonic irradiation
Xie et al. (2011) studied the application of high-frequency ultrasound for the removal of m-xylene from aqueous solutions, which might offer insights into the degradation or processing techniques for m-Xyloldisulfochlorid (Xie et al., 2011).
Xylene isomerization kinetics over acid-functionalized membranes
Yeong et al. (2010) investigated m-Xylene isomerization kinetics using acid-functionalized silicalite-1 catalytic membranes. This research could provide information on the catalytic properties and potential chemical transformations of m-Xyloldisulfochlorid (Yeong et al., 2010).
Interaction between toluene and m-xylene in the rat
Tardif, Laparé, Krishnan, and Brodeur (1993) explored the toxicokinetic interaction between toluene and m-xylene in rats. This study might offer insights into the biological interactions and toxicological aspects of m-Xyloldisulfochlorid (Tardif, Laparé, Krishnan, & Brodeur, 1993).
properties
IUPAC Name |
2,4-dimethylbenzene-1,3-disulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S2/c1-5-3-4-7(15(9,11)12)6(2)8(5)16(10,13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXURJPYZNSKSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Xyloldisulfochlorid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-amino-2-[(E)-2-(4-chloro-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8039289.png)


![2-[4-[2-[4-(2-Hydrazinyl-2-oxoethoxy)phenyl]propan-2-yl]phenoxy]acetohydrazide](/img/structure/B8039304.png)
![N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide](/img/structure/B8039307.png)

![methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate](/img/structure/B8039320.png)




